N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a benzothiazole-acetamide hybrid characterized by a 6-chloro-substituted benzothiazole core and a thiophen-2-yl moiety linked via an acetamide bridge.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)19-13(15-10)16-12(17)7-9-2-1-5-18-9/h1-6H,7H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOKONUCUKZVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzo[d]thiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the acetamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among benzothiazole-acetamide derivatives include substituents on the benzothiazole ring and modifications to the acetamide-linked group. Below is a comparative analysis:
Table 1: Structural and Physical Property Comparison
Notes:
- Chloro vs. Nitro Substituents : Chloro groups (electron-withdrawing) may enhance stability and lipophilicity compared to nitro groups, which are stronger electron-withdrawing substituents. This could influence solubility and bioavailability .
- Thiophene vs. Aryl/Azole Groups : The thiophene moiety in the target compound offers a sulfur atom capable of hydrogen bonding or hydrophobic interactions, contrasting with phenyl (e.g., 3g) or azole rings (e.g., triazoles in ), which may prioritize π-π stacking or dipole interactions .
Key Observations :
- Anticancer Activity : Nitro-substituted derivatives (e.g., 6d) inhibit VEGFR-2 via hydrogen bonding with Asp1046 and hydrophobic interactions with the kinase domain . The target compound’s chloro-thiophene combination may exhibit distinct binding modes.
- Antitubercular Activity : Nitro groups in 5k enhance activity against DprE1, a TB target, suggesting electron-withdrawing groups are critical for enzyme inhibition .
- Anticonvulsant Activity : Alkoxy and azole substituents (e.g., triazoles in 5a–m) improve CNS penetration, highlighting the role of polar groups in crossing the blood-brain barrier .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. It also discusses the synthesis, mechanisms of action, and relevant case studies.
Structural Features
The compound features a benzo[d]thiazole moiety and a thiophene ring, which are known for their diverse biological activities. The presence of a chlorine atom at the 6-position of the benzothiazole enhances its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis typically involves several key steps:
- Formation of Benzothiazole Core : The cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Chlorination : Introduction of the chlorine atom using reagents like thionyl chloride.
- Amidation : Reaction with acetic acid derivatives to form the final acetamide compound.
Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Cyclization | 2-Aminothiophenol + aldehyde/ketone |
| Chlorination | Thionyl chloride or phosphorus pentachloride |
| Amidation | Acetic acid derivatives + coupling agents |
Antimicrobial Properties
Compounds containing thiazole and thiophene rings have demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that this compound exhibits selective inhibition against specific pathogens, although comprehensive evaluations are required to ascertain its efficacy.
Anticancer Activity
Research indicates that this compound may possess anticancer properties , particularly against certain cancer cell lines. Studies have shown selective cytotoxicity, suggesting that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects , potentially modulating inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors involved in disease processes.
Case Studies and Research Findings
- Anticancer Study : A study involving the treatment of cancer cell lines with the compound revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory activity, supporting its use as an antimicrobial agent.
- Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, highlighting its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chlorobenzo[d]thiazole | Contains a thiazole ring | Antimicrobial properties |
| Thiophene derivatives | Aromatic ring system | Anticancer activity |
| Morpholine-based compounds | Contains morpholine moiety | CNS activity |
The uniqueness of this compound lies in its combination of functional groups that may enhance specificity and efficacy against particular biological targets compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
